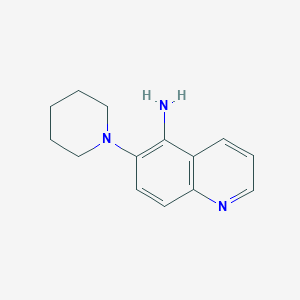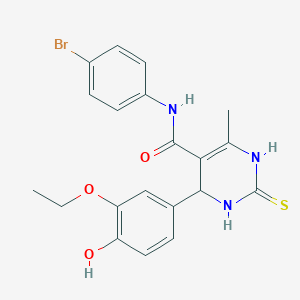
N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrahydropyrimidine derivatives, including the one , often involves multi-component reactions, such as the Biginelli reaction. A notable example includes the use of sodium hydrogen sulfate as a catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides in moderate to high yields from N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea (N-phenylthiourea) in ethanol (Gein, Zamaraeva, & Dmitriev, 2018).
Molecular Structure Analysis
X-ray diffraction (XRD) has been pivotal in determining the crystal structures of related tetrahydropyrimidine derivatives, which helps in understanding the conformation of their structures. For example, the crystal structures of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been elucidated, providing insights into the molecular arrangement and conformation (Kurbanova et al., 2009).
Chemical Reactions and Properties
The chemical properties of tetrahydropyrimidine derivatives are influenced by their functional groups, which participate in various chemical reactions. For instance, these compounds can undergo reactions such as the Vilsmeier-Haack reaction, facilitated by catalysts like silica gel, to yield amide derivatives with potential biological activities (Chatterjee, Sharma, Jadhav, & Chandak, 2010).
科学的研究の応用
Synthesis and Characterization
Synthesis Using Sodium Hydrogen Sulfate as a Catalyst : The compound is synthesized in a three-component reaction involving N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea, with sodium hydrogen sulfate as a catalyst. This process produces moderate to high yields and is notable for its use of a nontoxic, cheap catalyst (Gein, Zamaraeva, & Dmitriev, 2018).
Structural Analysis Through X-ray Crystallography and DFT : X-ray crystal structure analysis and density functional theory (DFT) calculations have been employed for structural and electronic characterizations of similar tetrahydropyrimidine derivatives. These studies reveal insights into the conformation of the heterocyclic ring and its stereocenter (Memarian et al., 2013).
Catalytic Synthesis
- Catalysis with L-Proline Nitrate in Ionic Liquids : A study investigated the catalytic ability of l-proline nitrate in the ionic liquids phase for synthesizing pyrimidine derivatives. The synthesis was performed through a one-pot three-component reaction, indicating efficient catalysis in an environmentally friendly medium (Cahyana, Liandi, & Anwar, 2022).
Antimicrobial Activities
- Synthesis and Evaluation of Antimicrobial Activities : The compound has been synthesized as part of a series for evaluation of antimicrobial activities. This involves the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes. The resulting compounds showed significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
Biological Activity Screening
- Screening for Antihypertensive Activity : Similar dihydropyrimidine derivatives have been synthesized and tested for antihypertensive activity. This research highlights the potential of these compounds in developing biologically active molecules with specific health applications (Rana, Kaur, & Kumar, 2004).
特性
IUPAC Name |
N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-3-27-16-10-12(4-9-15(16)25)18-17(11(2)22-20(28)24-18)19(26)23-14-7-5-13(21)6-8-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POECHMWMYAGBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2494035.png)
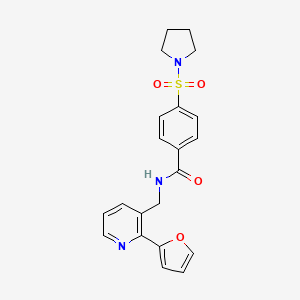
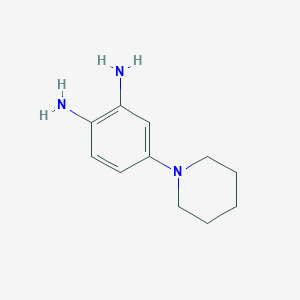
![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)

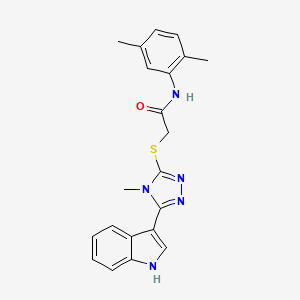
![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
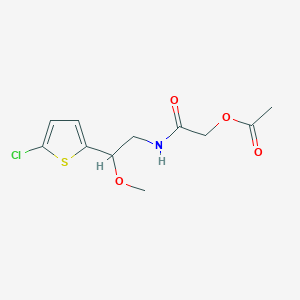
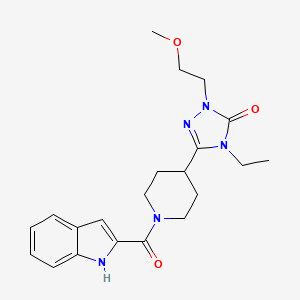
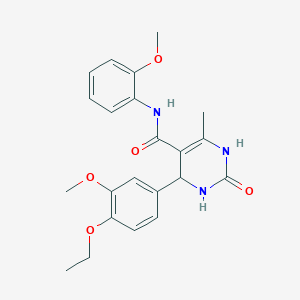
![(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one](/img/structure/B2494055.png)
